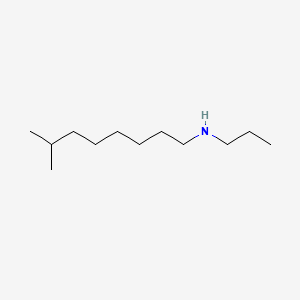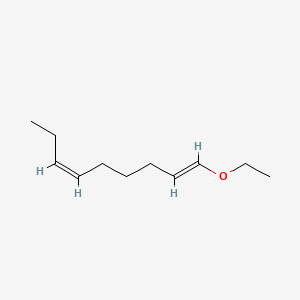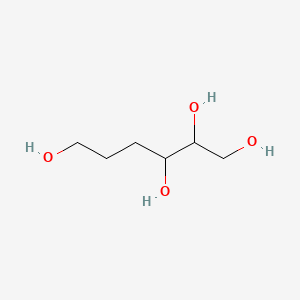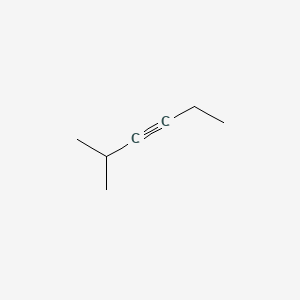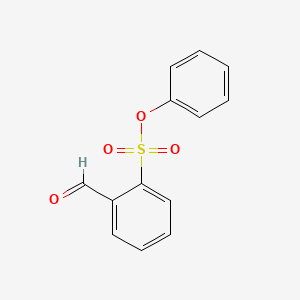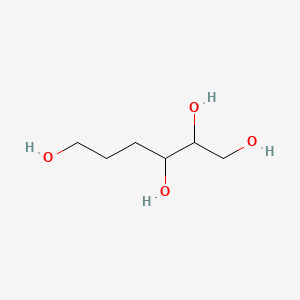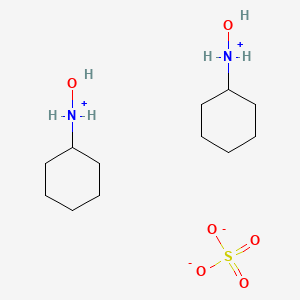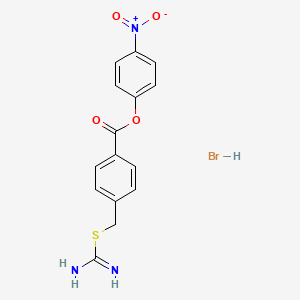
Benzyl(tris(4-methylphenyl))phosphorane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(tris(4-methylphenyl))phosphorane is a tertiary phosphine compound characterized by the presence of a benzyl group and three 4-methylphenyl groups attached to a central phosphorus atom. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(tris(4-methylphenyl))phosphorane typically involves the reaction of benzyl chloride with tris(4-methylphenyl)phosphine. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction conditions are generally mild, with the reaction mixture being stirred at room temperature for several hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl(tris(4-methylphenyl))phosphorane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Oxidation: Benzyl(tris(4-methylphenyl))phosphine oxide.
Reduction: Benzyl(tris(4-methylphenyl))phosphine hydride.
Substitution: Various substituted phosphines depending on the substituent used.
Applications De Recherche Scientifique
Benzyl(tris(4-methylphenyl))phosphorane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is explored for its potential use in biological systems as a probe for studying phosphine interactions.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial chemical processes.
Mécanisme D'action
The mechanism of action of Benzyl(tris(4-methylphenyl))phosphorane involves its ability to act as a nucleophile, donating its lone pair of electrons on the phosphorus atom to electrophilic centers. This property makes it an effective ligand in catalysis, where it can stabilize transition metal complexes and facilitate various chemical reactions. The molecular targets and pathways involved include interactions with transition metals and other electrophilic species.
Comparaison Avec Des Composés Similaires
- Tris(4-methylphenyl)phosphine
- Benzyl(diphenyl)phosphine
- Tris(2-methylphenyl)phosphine
Comparison: Benzyl(tris(4-methylphenyl))phosphorane is unique due to the presence of both a benzyl group and three 4-methylphenyl groups, which impart distinct steric and electronic properties. Compared to Tris(4-methylphenyl)phosphine, the benzyl group in this compound provides additional reactivity and potential for further functionalization. Benzyl(diphenyl)phosphine, on the other hand, lacks the additional methyl groups, resulting in different steric effects and reactivity.
Propriétés
Numéro CAS |
14650-27-2 |
|---|---|
Formule moléculaire |
C28H28P+ |
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
benzyl-tris(4-methylphenyl)phosphanium |
InChI |
InChI=1S/C28H28P/c1-22-9-15-26(16-10-22)29(21-25-7-5-4-6-8-25,27-17-11-23(2)12-18-27)28-19-13-24(3)14-20-28/h4-20H,21H2,1-3H3/q+1 |
Clé InChI |
ZROASVPJQVWUEM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)[P+](CC2=CC=CC=C2)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


